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molecular formula C10H11ClO2S B1276011 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride CAS No. 61551-49-3

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride

Cat. No. B1276011
M. Wt: 230.71 g/mol
InChI Key: FNEIMPFRVQQOMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178699B2

Procedure details

To a solution of commercially available 5,6,7,8-tetrahydronaphthalene (1.45 g; 11.3 mmol) in dichloromethane (22.7 mL) cooled to 0° C. was added chlorosulfonic acid (0.9 mL; 13.5 mmol) fast dropwise. The reaction mixture was stirred overnight warming to room temperature gradually. The reaction mixture was used in the next reaction directly without purification.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
22.7 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[Cl:11][S:12](O)(=[O:14])=[O:13]>ClCCl>[CH:9]1[C:10]2[CH2:1][CH2:2][CH2:3][CH2:4][C:5]=2[CH:6]=[CH:7][C:8]=1[S:12]([Cl:11])(=[O:14])=[O:13]

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
C1=CC=CC=2CCCCC12
Name
Quantity
22.7 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was used in the next reaction directly without purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1=C(C=CC=2CCCCC12)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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